molecular formula C8H13Cl3N4 B2408357 2-Chloro-4-piperazin-1-ylpyrimidine;dihydrochloride CAS No. 2275590-29-7

2-Chloro-4-piperazin-1-ylpyrimidine;dihydrochloride

Cat. No. B2408357
CAS RN: 2275590-29-7
M. Wt: 271.57
InChI Key: MDYBBOSNCXQHLX-UHFFFAOYSA-N
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Description

“2-Chloro-4-piperazin-1-ylpyrimidine;dihydrochloride” is a chemical compound with the CAS Number: 2275590-29-7 . It has a molecular weight of 271.58 . The compound is typically stored at -10 degrees Celsius . It is a powder in physical form .


Molecular Structure Analysis

The IUPAC Name for this compound is 2-chloro-4-(piperazin-1-yl)pyrimidine dihydrochloride . The InChI Code is 1S/C8H11ClN4.2ClH/c9-8-11-2-1-7(12-8)13-5-3-10-4-6-13;;/h1-2,10H,3-6H2;2*1H .


Physical And Chemical Properties Analysis

The compound is a powder in physical form . It has a molecular weight of 271.58 . The IUPAC Name for this compound is 2-chloro-4-(piperazin-1-yl)pyrimidine dihydrochloride . The InChI Code is 1S/C8H11ClN4.2ClH/c9-8-11-2-1-7(12-8)13-5-3-10-4-6-13;;/h1-2,10H,3-6H2;2*1H .

Scientific Research Applications

  • Antiviral Properties : Urea/thiourea derivatives of 2-(piperazine-1-yl)-pyrimidine have shown significant antiviral activity against tobacco mosaic virus (TMV). Compounds synthesized in this context have demonstrated curative, protective, and inhibitory activities against TMV at specific formulations. The research suggests a two-stage inhibition of TMV virus by binding to coat protein and helicase for inhibition of RNA replication (Nagalakshmamma et al., 2020).

  • Cancer Treatment : Piperazinyl analogues have been explored in the context of protein kinase inhibition, which is relevant in cancer treatment. The synthesis of such compounds has been refined using a hybrid flow and microwave approach, enhancing overall yields and reducing the number of synthetic steps (Russell et al., 2015).

  • Pharmacologically Active Compounds : Research on dialkylaminobenzimidazoles, including 1-{[2-(5-Methoxy)benzimidazole]-4-N-methyl}piperazine dihydrochloride, has identified compounds with significant antiaggregatory activity. These compounds have been compared with traditional drugs like acetylsalicylic acid and cyproheptadine, indicating their potential for medical applications (Zhukovskaya et al., 2017).

  • Anticancer and Anti-inflammatory Activity : The synthesis of benzothiazole and pyrimidine derivatives, including those containing a piperazine moiety, has been explored for anticancer and anti-inflammatory activities. Some compounds in this category have shown promising results in inhibiting cancer cell lines and demonstrating anti-inflammatory effects (Ghule et al., 2013).

  • Luminescent Properties and Photo-induced Electron Transfer : Piperazine substituted naphthalimides have been synthesized and studied for their fluorescence and photo-induced electron transfer properties. Such compounds have potential applications in fields like sensor technology and molecular electronics (Gan et al., 2003).

  • Synthesis of Biologically Active Compounds : Differentially protected 2-(hydroxymethyl)piperazines, derived from piperazine-2-carboxylic acid dihydrochloride, have been developed. These compounds serve as valuable building blocks in the preparation of biologically active compounds and for constructing combinatorial libraries (Gao & Renslo, 2007).

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The signal word for this compound is "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

2-chloro-4-piperazin-1-ylpyrimidine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11ClN4.2ClH/c9-8-11-2-1-7(12-8)13-5-3-10-4-6-13;;/h1-2,10H,3-6H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDYBBOSNCXQHLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NC(=NC=C2)Cl.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13Cl3N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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